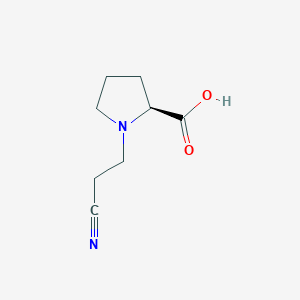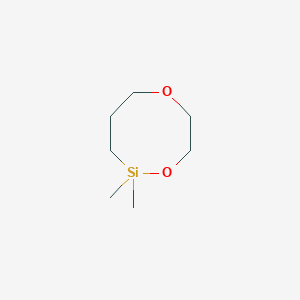
(2,6-Dichloro-4-methylpyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dichloro-4-methylpyridin-3-yl)methanol: is a chemical compound with the molecular formula C7H7Cl2NO and a molecular weight of 192.04 g/mol . It is a derivative of pyridine, characterized by the presence of two chlorine atoms and a methyl group on the pyridine ring, along with a methanol group attached to the third carbon atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is carried out under controlled temperatures to ensure selective chlorination .
Industrial Production Methods
In industrial settings, the production of (2,6-Dichloro-4-methylpyridin-3-yl)methanol may involve large-scale chlorination processes using continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process .
Chemical Reactions Analysis
Types of Reactions
(2,6-Dichloro-4-methylpyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding a less chlorinated derivative.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 2,6-dichloro-4-methylpyridine-3-carboxylic acid.
Reduction: Formation of 4-methylpyridine-3-methanol.
Substitution: Formation of 2,6-dichloro-4-methylpyridine-3-amine.
Scientific Research Applications
(2,6-Dichloro-4-methylpyridin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2,6-Dichloro-4-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the methanol group can influence its binding affinity and reactivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: Lacks the methanol group, making it less reactive in certain chemical reactions.
4-Methylpyridine: Lacks the chlorine atoms, resulting in different chemical and biological properties.
3-Pyridinemethanol: Lacks the chlorine and methyl groups, leading to distinct reactivity and applications.
Uniqueness
(2,6-Dichloro-4-methylpyridin-3-yl)methanol is unique due to the combination of chlorine atoms, a methyl group, and a methanol group on the pyridine ring. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds .
Properties
CAS No. |
1086322-08-8 |
|---|---|
Molecular Formula |
C7H7Cl2NO |
Molecular Weight |
192.04 g/mol |
IUPAC Name |
(2,6-dichloro-4-methylpyridin-3-yl)methanol |
InChI |
InChI=1S/C7H7Cl2NO/c1-4-2-6(8)10-7(9)5(4)3-11/h2,11H,3H2,1H3 |
InChI Key |
UVMXJOJDQBRPOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1CO)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furo[2,3-b]furan-2(3H)-one, tetrahydro-, cis-](/img/structure/B11718403.png)

![[2-(3-Ethoxyphenyl)ethynyl]trimethylsilane](/img/structure/B11718411.png)






![(1S,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B11718437.png)
![4-[2-(Naphthalen-2-yloxy)ethyl]morpholine](/img/structure/B11718445.png)


![N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride](/img/structure/B11718457.png)
